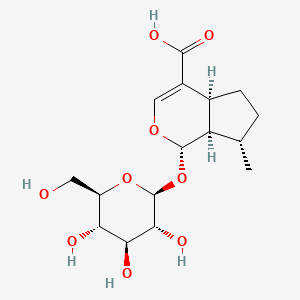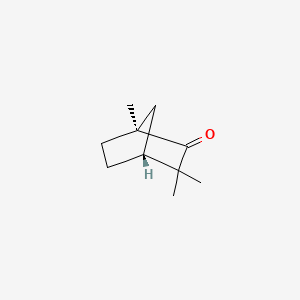
7-Deoxyloganic acid
Overview
Description
7-Deoxyloganic acid is an iridoid monoterpene . It is produced from 7-deoxyloganetic acid by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT) . The metabolite is a substrate for the enzyme this compound hydroxylase (7-DLH) which synthesizes loganic acid .
Synthesis Analysis
This compound is synthesized from 7-deoxyloganetic acid by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT) . 7-Deoxyloganetic acid itself is produced from nepetalactol or iridodial by the enzyme iridoid oxidase (IO) .
Molecular Structure Analysis
The molecular formula of this compound is C16H24O9 . Its average mass is 360.359 g·mol −1 . The molecular formula of 7-Deoxyloganetic acid, which is a precursor in the synthesis of this compound, is C10H14O4 . Its average mass is 198.216 Da .
Chemical Reactions Analysis
This compound is produced from 7-deoxyloganetic acid by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT) . The metabolite is a substrate for the enzyme this compound hydroxylase (7-DLH) which synthesizes loganic acid .
Physical And Chemical Properties Analysis
The chemical formula of this compound is C16H24O9 . Its molar mass is 360.359 g·mol −1 . The chemical formula of 7-Deoxyloganetic acid, which is a precursor in the synthesis of this compound, is C10H14O4 . Its average mass is 198.216 Da .
Scientific Research Applications
Isolation and Structural Analysis
7-Deoxyloganic acid has been isolated from various plant sources and extensively studied for its structural properties. For instance, it was isolated from the inner bark of Uncaria tomentosa, and its structure was elucidated using various spectroscopic methods, including NMR and 2D NMR experiments (Muhammad et al., 2001). Another study reported the total assignments of 1H and 13C NMR spectra of this compound and its single-crystal X-ray diffraction analysis (Teng et al., 2005).
Role in Iridoid Biosynthesis
This compound plays a significant role in the biosynthesis of iridoids, a class of monoterpenoid indole alkaloids (MIAs). The enzyme 7-deoxyloganetic acid synthase catalyzes a key step in the formation of 7-deoxyloganetic acid in the iridoid biosynthesis pathway in Catharanthus roseus (Salim et al., 2014). The biosynthesis pathway also includes the characterization of this compound hydroxylase and 7-deoxyloganetic acid glucosyl transferase (Miettinen et al., 2014).
Enzymatic Reactions
Research has also focused on enzymes that interact with this compound. For example, the enzyme 7-deoxyloganin 7-hydroxylase in Lonicera japonica cell cultures catalyzes the conversion of 7-deoxyloganin into loganin, indicating a specific enzymatic reaction involving this compound (Katano et al., 2001). Another study identified this compound 1-O-glucosyltransferase in cultured Lonicera japonica cells, which is involved in the glucosylation of 7-deoxyloganetic acid (Yamamoto et al., 2002).
Therapeutic Potential
Research into the therapeutic applications of this compound derivatives has shown promising results. A study demonstrated that 8-epi-7-deoxyloganic acid has anti-inflammatory and antioxidant properties, making it a potential therapeutic treatment for inflammation-related conditions (Simu et al., 2022).
Chemical Synthesis
Efforts have also been made in the chemical synthesis of derivatives and analogs of this compound. For example, a study reported the efficient synthesis of the 7-deoxy zaragozic acid core, a chemical structure related to this compound (Calter et al., 2002). Another example includes the concise formal synthesis of (-)-7-deoxyloganin (Candish & Lupton, 2011).
Mechanism of Action
properties
IUPAC Name |
(1S,4aS,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h5-7,9-13,15-20H,2-4H2,1H3,(H,21,22)/t6-,7+,9+,10+,11+,12-,13+,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXFHNSGLYXPNG-YDYVGBNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945163 | |
| Record name | Deoxyloganic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22487-36-1 | |
| Record name | Deoxyloganic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22487-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxyloganic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-DEOXYLOGANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ67QWR9D3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![12a-Methyl-2,3,3a,3b,4,5,9,10,10b,11,12,12a-dodecahydro-1H-8,10a-methanocyclohepta[a]cyclopenta[f]naphthalene-1,7(8H)-dione](/img/structure/B1227557.png)
![3-chloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide](/img/structure/B1227559.png)

![3-iodo-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1227561.png)

![2-(3,5-dimethyl-4-nitro-1-pyrazolyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B1227563.png)
![5-Carbamoyl-4-methyl-2-[[(3-nitrophenyl)-oxomethyl]amino]-3-thiophenecarboxylic acid methyl ester](/img/structure/B1227564.png)
![1-[[(4-Ethoxyanilino)-sulfanylidenemethyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1227565.png)
![4,6-Dimethyl-2-[3-(4-morpholinyl)propylamino]-3-pyridinecarbonitrile](/img/structure/B1227569.png)